molecular formula C10H16N2O B177956 Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro- (9CI) CAS No. 197709-28-7

Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro- (9CI)

Cat. No.: B177956
CAS No.: 197709-28-7
M. Wt: 180.25 g/mol
InChI Key: LKSRTJMLYQLKBA-UHFFFAOYSA-N
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Description

Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro- (9CI) is a complex organic compound characterized by a spirocyclic structure. This compound is notable for its unique arrangement of a cyclopentane ring fused to a pyrroloimidazole core. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro- (9CI) typically involves the functionalization of indole-2-carboxylic acid or pyrrole-2-carboxylic acid with diverse aniline groups and carbonyldiimidazole (CDI) in the presence of a base under microwave conditions . This method is advantageous as it is free of work-up and does not require column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro- (9CI) can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce more saturated analogs.

Scientific Research Applications

Chemistry

In chemistry, Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro- (9CI) serves as a valuable scaffold for the synthesis of various heterocyclic compounds

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its rigid structure and functional groups make it a candidate for interaction with biological macromolecules, potentially leading to the discovery of new drugs or therapeutic agents.

Medicine

In medicine, Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro- (9CI) is investigated for its pharmacological properties. It may exhibit activities such as antimicrobial, anti-inflammatory, or anticancer effects, making it a promising lead compound for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as high stability or unique electronic characteristics. Its spirocyclic structure could impart desirable mechanical or chemical properties to polymers or other materials.

Mechanism of Action

The mechanism of action of Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro- (9CI) involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s rigid structure allows it to fit into binding sites with high specificity, potentially inhibiting or modulating the activity of its targets. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Spiro[cyclopentane-1,3-[3H]pyrrolo[1,2-c]imidazol]-1(2H)-one, tetrahydro- (9CI) is unique due to its spirocyclic structure, which imparts significant rigidity and stability. This makes it distinct from other similar compounds, which may have more flexible or less stable structures. The spirocyclic nature also allows for unique interactions with biological targets, potentially leading to novel pharmacological activities.

Properties

IUPAC Name

spiro[5,6,7,7a-tetrahydro-2H-pyrrolo[1,2-c]imidazole-3,1'-cyclopentane]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O/c13-9-8-4-3-7-12(8)10(11-9)5-1-2-6-10/h8H,1-7H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKSRTJMLYQLKBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)NC(=O)C3N2CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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